molecular formula C14H14ClN3OS B12159946 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide

5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide

Cat. No.: B12159946
M. Wt: 307.8 g/mol
InChI Key: AKHIHUGPHPRURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 5-position, a methylsulfanyl group at the 2-position, and a carboxamide group at the 4-position, which is further substituted with a 2-phenylethyl group. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioether Formation: The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol or its derivatives.

    Amidation: The carboxamide group is formed by reacting the pyrimidine derivative with an appropriate amine, in this case, 2-phenylethylamine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the 2-phenylethyl group, which may affect its biological activity and chemical properties.

    2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide: Lacks the chlorine atom, which could influence its reactivity and interactions with biological targets.

    5-chloro-N-(2-phenylethyl)pyrimidine-4-carboxamide: Lacks the methylsulfanyl group, potentially altering its chemical and biological behavior.

Uniqueness

The presence of both the chlorine atom and the methylsulfanyl group, along with the 2-phenylethyl substitution, gives 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide unique properties. These structural features may enhance its reactivity, stability, and potential interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

5-chloro-2-methylsulfanyl-N-(2-phenylethyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C14H14ClN3OS/c1-20-14-17-9-11(15)12(18-14)13(19)16-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,19)

InChI Key

AKHIHUGPHPRURH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCCC2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.